Cas no 126262-91-7 (1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide)
1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide Chemical and Physical Properties
Names and Identifiers
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- 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide
- 2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)propanoic acid
- 2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)propanoic acid
- starbld0024873
- BBL010279
- STK711215
- 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate
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- Inchi: 1S/C8H12N2O3/c1-5-6(2)10(13)4-9(5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12)
- InChI Key: TZGFUTUVAGFAQT-UHFFFAOYSA-N
- SMILES: [O-][N+]1=CN(C(C)=C1C)C(C(=O)O)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- XLogP3: 0.6
- Topological Polar Surface Area: 67.7
1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AU97103-500mg |
1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide |
126262-91-7 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AU97103-1g |
1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide |
126262-91-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AU97103-5g |
1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide |
126262-91-7 | >95% | 5g |
$995.00 | 2024-04-20 |
1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide
1-(1-Carboxyethyl)-4,5-Dimethyl-1H-Imidazole 3-Oxide: A Comprehensive Overview
The compound with CAS No. 126262-91-7, known as 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazole derivatives, which are widely studied due to their unique chemical properties and biological activities. The imidazole 3-oxide structure is particularly interesting as it introduces oxidative properties into the molecule, enhancing its reactivity and functionality.
The carboxyethyl group attached to the imidazole ring adds further complexity to the molecule, providing it with both acidic and hydrophilic characteristics. This feature makes it suitable for applications in pharmaceuticals, where such properties are often desirable for drug delivery systems or as part of bioactive molecules. Recent studies have highlighted the role of imidazole derivatives in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
One of the most promising areas of research involving 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide is its potential use in nanotechnology. The molecule's ability to form stable complexes with metal ions has led to its exploration as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are highly versatile and are being investigated for their applications in gas storage, catalysis, and sensing technologies.
In addition to its chemical applications, this compound has also garnered attention in the field of materials science. The dimethyl substituents on the imidazole ring contribute to the molecule's stability and thermal resistance, making it a candidate for high-performance materials such as polymers and composites. Recent advancements in polymer chemistry have demonstrated how such imidazole-based monomers can be used to create materials with enhanced mechanical properties and electrical conductivity.
The synthesis of 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide involves a multi-step process that typically includes nucleophilic substitution and oxidation reactions. Researchers have optimized these steps to achieve higher yields and purities, which are critical for its application in sensitive fields like pharmaceuticals and electronics.
Another area where this compound is making waves is in agricultural science. Its ability to act as a plant growth regulator has been explored in recent studies, where it was found to enhance crop resilience against environmental stressors such as drought and salinity. This discovery opens up new possibilities for sustainable agriculture practices.
Looking ahead, the versatility of 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide suggests that it will continue to be a focal point in interdisciplinary research. Its unique combination of chemical properties makes it a valuable tool across diverse fields, from medicine to materials science.
In conclusion, CAS No. 126262-91-7, or 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide, stands out as a compound with immense potential due to its versatile structure and reactivity. As ongoing research uncovers new applications and optimizations for this molecule, its role in advancing science and technology is set to grow significantly.
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